molecular formula C12H24N4O3 B1445950 tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate CAS No. 1463524-40-4

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate

Cat. No. B1445950
M. Wt: 272.34 g/mol
InChI Key: VFJJOPDETQTJDU-UHFFFAOYSA-N
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Description

“tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate” is a derivative of N-Boc piperazine . It is a hydrazide derivative and serves as a useful building block in the synthesis of several novel organic compounds .


Synthesis Analysis

This compound was synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The synthesis process involved the use of Boc anhydride and ethanol, followed by the slow addition of a 70% hydrazine solution .


Molecular Structure Analysis

The structure of this compound was confirmed by single crystal X-ray diffraction analysis . The molecule is L-shaped and twisted at the C10 atom . The crystal structure features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .


Chemical Reactions Analysis

The compound, being a derivative of N-Boc piperazine, serves as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate has been synthesized and characterized in various studies. Kulkarni et al. (2016) synthesized this compound and characterized it using techniques like FT-IR, NMR, and LCMS. They also performed single crystal X-ray diffraction analysis. Their study highlighted the molecule's crystal structure and intermolecular interactions, providing insights into its chemical properties (Kulkarni et al., 2016).

Biological Evaluation

This compound has been evaluated for potential biological activities. Kulkarni et al. (2016) explored its antibacterial and antifungal activities against various microorganisms, finding it to be moderately active. This suggests potential applications in developing antimicrobial agents (Kulkarni et al., 2016).

Molecular Structure Studies

The molecular structure of similar compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been reported by Mamat et al. (2012). Understanding the molecular structure of these compounds is crucial for their potential applications in pharmaceuticals and chemical research (Mamat et al., 2012).

Application in Synthesis of Biologically Active Compounds

Some derivatives of tert-butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate serve as intermediates in the synthesis of biologically active compounds. For example, Kong et al. (2016) described the synthesis of a compound used as an intermediate in crizotinib, indicating the relevance of these compounds in drug development (Kong et al., 2016).

properties

IUPAC Name

tert-butyl N-[1-(2-hydrazinyl-2-oxoethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O3/c1-12(2,3)19-11(18)14-9-4-6-16(7-5-9)8-10(17)15-13/h9H,4-8,13H2,1-3H3,(H,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJJOPDETQTJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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